![molecular formula C18H15N B15166962 Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl- CAS No. 219843-54-6](/img/structure/B15166962.png)
Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a biphenyl group at the 2-position and a methyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction involves the coupling of a halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve product purity .
化学反应分析
Types of Reactions
Pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated pyridine compounds .
科学研究应用
Pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an anticancer and antiviral agent.
Medicine: Explored for its role in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), suggesting its potential in disrupting key cellular processes .
相似化合物的比较
Similar Compounds
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
Biphenyl: An aromatic hydrocarbon consisting of two benzene rings connected by a single bond.
2,2’-Bipyridine: A compound with two pyridine rings connected at the 2-position.
Uniqueness
Pyridine, 2-[1,1’-biphenyl]-2-yl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in catalysis and drug design .
属性
CAS 编号 |
219843-54-6 |
|---|---|
分子式 |
C18H15N |
分子量 |
245.3 g/mol |
IUPAC 名称 |
3-methyl-2-(2-phenylphenyl)pyridine |
InChI |
InChI=1S/C18H15N/c1-14-8-7-13-19-18(14)17-12-6-5-11-16(17)15-9-3-2-4-10-15/h2-13H,1H3 |
InChI 键 |
SUNDPBLYELEYNO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C2=CC=CC=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


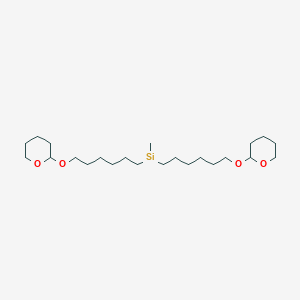
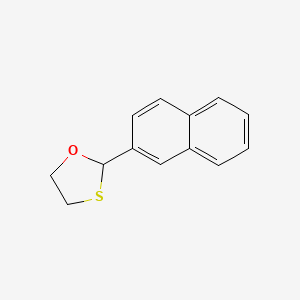
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)

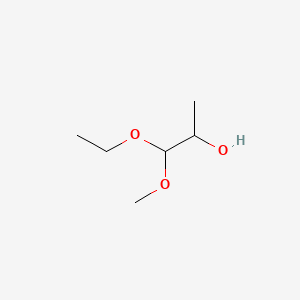
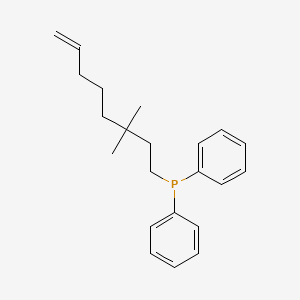
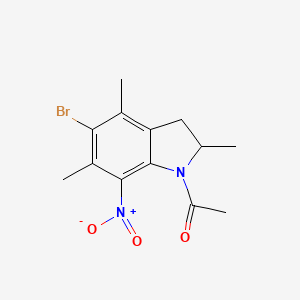
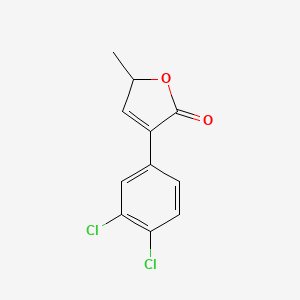
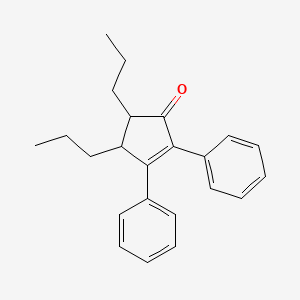
![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
![5-{[4-(Diethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15166951.png)
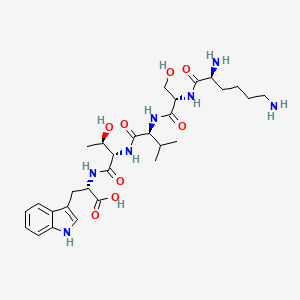
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-](/img/structure/B15166960.png)
